7H-Dibenzo[a,c]carbazole
Description
Contextualization within N-Heterocyclic Polycyclic Aromatic Hydrocarbons (NPAHs) Research
7H-Dibenzo[a,c]carbazole is a prominent member of the N-heterocyclic polycyclic aromatic hydrocarbons (NPAHs), a class of organic compounds characterized by the fusion of two or more aromatic rings with one or more nitrogen atoms incorporated into the ring structure. tandfonline.comtandfonline.com These compounds are environmental pollutants that are formed during the incomplete combustion of organic materials. tandfonline.comtandfonline.com NPAHs, including this compound, are frequently found in complex mixtures originating from sources such as tobacco smoke, fossil fuels, and other pyrolysis products. oup.comresearchgate.net
The presence of the nitrogen heteroatom distinguishes NPAHs from their homocyclic counterparts, polycyclic aromatic hydrocarbons (PAHs), influencing their chemical and biological properties. Research indicates that NPAHs can be more water-soluble and are metabolized more rapidly than PAHs. researchgate.net Their polarity and potential for bioaccumulation underscore their environmental and toxicological significance. researchgate.net
Significance of this compound as a Model Research Compound
This compound serves as a crucial model compound in the study of NPAHs due to its well-documented carcinogenic properties. tandfonline.comtandfonline.comchemicalbook.com It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. oup.cominchem.org This classification is supported by substantial evidence of its carcinogenicity in experimental animals. inchem.org
The compound's ability to induce tumors in various tissues, including the skin, liver, and lungs in animal models, makes it an important subject for investigating the mechanisms of chemical carcinogenesis. tandfonline.comresearchgate.net Studies on this compound help to elucidate the metabolic activation pathways, DNA adduct formation, and mutagenic potential of this class of compounds. tandfonline.comnih.gov Furthermore, its co-occurrence with other carcinogens like benzo[a]pyrene (B130552) in environmental mixtures provides a basis for studying the complex interactions of co-carcinogens. tandfonline.com
Historical Perspective of this compound Investigations
The investigation of this compound and its carcinogenic properties has a long history. Early studies focused on its identification in environmental sources like tobacco smoke. inchem.orgnj.gov A significant body of research has been dedicated to understanding its carcinogenic effects in various animal models. For instance, studies have demonstrated its potent carcinogenicity in the respiratory tract of hamsters and its role as a hepatotoxin and hepatocarcinogen in rodents. nih.govoup.comnih.govnih.govsigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₁₃N |
| Molecular Weight | 267.32 g/mol |
| CAS Number | 194-59-2 |
| Appearance | Yellow Crystalline Solid |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) |
Interactive Data Table: Research Findings on this compound
| Research Area | Key Findings |
| Carcinogenicity | Potent carcinogen in skin, liver, and lungs of animal models. |
| Metabolism | Metabolized to various derivatives, including phenolic and nitrated compounds, which can exhibit higher mutagenicity. |
| Mutagenicity | Induces mutations; some derivatives show higher mutagenic potential than the parent compound. |
| Environmental Presence | Found in tobacco smoke, fossil fuel combustion products, and other complex organic mixtures. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
65216-36-6 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2 |
InChI Key |
DSJHYRQILJITBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7h Dibenzo A,c Carbazole
Established Synthetic Routes for 7H-Dibenzo[a,c]carbazole
The construction of the this compound scaffold can be achieved through several distinct synthetic pathways, each with its own advantages and limitations.
Fischer Indole (B1671886) Synthesis Modifications
The Fischer indole synthesis is a classical and versatile method for the preparation of indoles and their fused derivatives, including carbazoles. organic-chemistry.org The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which rearranges to form the indole ring system. organic-chemistry.org While the Fischer indole synthesis is a cornerstone in heterocyclic chemistry, its application to the direct synthesis of this compound is not extensively detailed in readily available literature. However, modifications of this synthesis have been employed to produce alkylated derivatives of 7H-Dibenzo[c,g]carbazole, albeit with reported low yields. mdpi.com The general principle involves the reaction of a suitable polycyclic ketone or aldehyde with an appropriate arylhydrazine, followed by cyclization. The synthesis of N-Cbz-carbazoles has also been reported through a Fischer indolization approach using aryl hydrazides as surrogates for aryl hydrazines. organic-chemistry.org
Reactions Involving Carbazole (B46965) Precursors with Oxidizing Agents
The formation of the dibenzocarbazole (B1207471) ring system can be accomplished through the oxidative cyclization of suitable precursors. One established method involves the palladium-mediated oxidative cyclization of N,N-diarylamines to form carbazoles. This approach highlights the utility of transition metal catalysis in forging the key carbon-nitrogen bond of the carbazole core.
Furthermore, the chemical polymerization of carbazole monomers is known to proceed in the presence of oxidizing agents such as ferric chloride (FeCl₃). While the primary outcome of this reaction is a polymer, the underlying principle of oxidative coupling is relevant to the formation of larger, fused aromatic systems. The dehydrogenation of tetrahydrocarbazoles is another route where oxidizing agents are crucial. A variety of oxidizing agents have been successfully employed for this transformation, including:
Palladium on charcoal
Chloranil
Manganese(IV) dioxide
Selenium dioxide
Lead(IV) oxide
Sulfur in quinoline (B57606)
Raney nickel in xylene
N-bromosuccinimide thieme-connect.de
These reagents facilitate the aromatization of the partially saturated carbazole ring to yield the fully conjugated system.
Synthesis from Binaphthol Derivatives
A highly efficient and operationally simple one-pot synthesis of 7H-dibenzo[c,g]carbazole has been developed starting from racemic 1,1'-bi-2-naphthol (B31242) (BINOL). chemicalbook.comresearchgate.net This method provides excellent conversion and is suitable for gram-scale synthesis. researchgate.net The reaction proceeds by heating racemic BINOL with ammonium (B1175870) sulfite (B76179) monohydrate and aqueous ammonia (B1221849) in an autoclave. chemicalbook.comresearchgate.net
A key intermediate in this transformation is 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), which is formed in situ. The subsequent condensation of NOBIN leads to the formation of 7H-dibenzo[c,g]carbazole. researchgate.net An acid-catalyzed condensation of 2,2'-diamino-1,1'-binaphthyl (BINAM) has also been reported to produce 7H-dibenzo[c,g]carbazole in good yield. mdpi.com
Table 1: One-pot Synthesis of 7H-Dibenzo[c,g]carbazole from rac-BINOL
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| rac-BINOL | (NH₄)₂SO₃·H₂O, aq. NH₃ | 220 | 16 | 98 |
This table summarizes the high-yield synthesis of 7H-Dibenzo[c,g]carbazole from racemic 1,1'-bi-2-naphthol as reported in the literature. chemicalbook.com
Targeted Derivatization Strategies
The functionalization of the this compound skeleton is of significant interest for modulating its electronic properties and for studying its metabolic activation pathways.
Synthesis of Monohydroxylated this compound Derivatives
The synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole have been reported in the scientific literature. acs.org These phenolic derivatives are important as they are known metabolites formed during the in vitro and in vivo metabolism of the parent compound. acs.org The preparation of these compounds allows for their use as analytical standards and for further biological testing. The synthesis of specific isomers such as 2-hydroxy-, 3-hydroxy-, and 4-hydroxy-7H-dibenzo[c,g]carbazole has been achieved, providing access to these key molecules. acs.org While the detailed experimental procedures are documented in specialized chemical literature, the general approach involves the introduction of a hydroxyl group onto the aromatic framework through established synthetic transformations. acs.org
Synthesis of Nitrated this compound Derivatives
The nitration of this compound and its hydroxylated derivatives has been systematically investigated. acs.orgacs.org The introduction of one or more nitro groups onto the aromatic core significantly influences the compound's electronic properties and mutagenicity.
The direct nitration of this compound can be controlled to yield either the mono- or di-nitro derivative. acs.orgacs.org The reaction of this compound with a slight excess of nitric acid in acetic acid at elevated temperatures leads to the formation of 5-nitro-7H-dibenzo[c,g]carbazole. acs.org When an excess of concentrated nitric acid is used under similar conditions, 5,9-dinitro-7H-dibenzo[c,g]carbazole is the major product. acs.orgacs.org The electrophilic substitution preferentially occurs at the 5 and 9 positions, which are electronically favorable. acs.org
The synthesis of nitrated hydroxy-derivatives is typically achieved by first nitrating the corresponding acetoxy-protected phenol, followed by hydrolysis to remove the acetyl group. acs.org This strategy allows for the regioselective synthesis of various nitro-hydroxy-7H-dibenzo[c,g]carbazole isomers. For example, the nitration of 2-acetoxy-DBC yields a mixture of nitrated isomers that can be separated and subsequently deprotected to give 2-hydroxy-5-nitro-DBC and 2-hydroxy-9-nitro-DBC. acs.org
Table 2: Synthesis of Nitrated this compound Derivatives
| Product | Starting Material | Reagents | Conditions | Yield (%) |
| 5-Nitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | 1.4 M HNO₃, Acetic Acid | 90-95 °C, 5 h | 78 |
| 5,9-Dinitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | conc. HNO₃, Acetic Acid | 90-95 °C, 4 h | ~100 |
This interactive table outlines the conditions for the synthesis of mono- and di-nitrated this compound. acs.org
Acetylation of this compound and its Phenolic Derivatives
Acetylation serves as a crucial technique for the identification and quantification of the major metabolites of 7H-Dibenzo[c,g]carbazole (DBC). acs.org The primary metabolites formed in vitro by rat or mouse liver microsomes are monohydroxylated derivatives of DBC, with 5-hydroxy-DBC and 3-hydroxy-DBC being the most prominent. acs.org Due to the instability of these phenolic derivatives, direct analysis can be challenging. Acetylation converts these unstable metabolites into more stable acetoxy derivatives, facilitating their analysis. acs.org
The acetylation of phenolic derivatives of DBC can be achieved using standard laboratory procedures. For instance, N-acetyl-DBC can be prepared from DBC using acetic acid and nitric acid. acs.org The nitration of N-acetyl-DBC yields 5-NO2-DBC, the same product obtained from the direct nitration of DBC. acs.org This indicates that the acetylation of the nitrogen atom does not alter the preferred position of electrophilic substitution.
Furthermore, the acetylation of hydroxylated DBC derivatives is a key step in the synthesis of their nitrated counterparts. The general strategy involves the initial nitration of the corresponding acetoxy-DBC, followed by the removal of the acetyl protective group through hydrolysis. acs.org For example, the reaction of 2-AcO-DBC with nitric acid produces a mixture of nitrated 2-AcO-DBC isomers. acs.org Similarly, 3-AcO-DBC can be nitrated to yield 3-AcO-5-NO2-DBC. acs.org
A study on the metabolism of DBC utilized acetylation to quantify the major metabolites. The quantities of 5-OH-DBC, 3-OH-DBC, and 1-OH-DBC determined after acetylation were consistent with those obtained using a radiometric method, highlighting the reliability of acetylation as a quantitative technique in DBC metabolism studies. acs.org
Table 1: Acetylated Derivatives of 7H-Dibenzo[c,g]carbazole and their Precursors
| Precursor Compound | Acetylated Derivative | Further Reaction Product | Reference |
|---|---|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | N-Acetyl-DBC | 5-NO2-DBC | acs.org |
| 2-Hydroxy-DBC | 2-Acetoxy-DBC (2-AcO-DBC) | Nitrated 2-AcO-DBC isomers | acs.org |
| 3-Hydroxy-DBC | 3-Acetoxy-DBC (3-AcO-DBC) | 3-AcO-5-NO2-DBC | acs.org |
| 4-Hydroxy-DBC | 4-Acetoxy-DBC (4-AcO-DBC) | Nitrated 4-OH-DBC isomers (after hydrolysis) | acs.org |
| 5-Hydroxy-DBC | 5-Acetoxy-DBC | - | acs.org |
N-Methylation and other Alkylation Reactions
N-methylation of 7H-Dibenzo[c,g]carbazole results in N-methyl-7H-dibenzo[c,g]carbazole (N-MeDBC), a derivative with distinct biological properties. nih.govnih.gov While DBC itself is a potent hepatocarcinogen and sarcomagen, N-MeDBC is exclusively sarcomagenic. nih.govnih.gov This highlights the significant influence of the substituent on the nitrogen atom on the compound's biological activity. The metabolism of N-MeDBC is carried out by cytochrome P4501A1 (CYP1A1). nih.gov
Alkylation reactions are not limited to the nitrogen atom. For instance, 5,9-dimethyl-DBC (DiMeDBC) is another synthetic derivative where methyl groups are attached to the carbazole ring. nih.gov Unlike N-MeDBC, DiMeDBC is exclusively hepatocarcinogenic and its metabolism does not appear to involve CYP1A1. nih.govnih.gov
The synthesis of various alkylated carbazoles can be achieved through different methods. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the alkylation of carbazoles. chim.it For example, manganese-catalyzed Csp2-H alkylation of 2-pyridinyl carbazole with alkyl bromides can yield selectively C1 mono-alkylated products. chim.it Other classical methods for alkylation under basic conditions include the use of alkyl iodides or their corresponding mesylates or tosylates. arkat-usa.org
Table 2: N-Methylated and Alkylated Derivatives of 7H-Dibenzo[c,g]carbazole
| Derivative | Position of Alkylation | Biological Activity | Metabolic Enzyme | Reference |
|---|---|---|---|---|
| N-methyl-DBC (N-MeDBC) | Nitrogen | Exclusively sarcomagenic | CYP1A1 | nih.govnih.gov |
Synthesis of Quinone Metabolites (e.g., 7H-Dibenzo[c,g]carbazole-3,4-dione)
The metabolic activation of 7H-Dibenzo[c,g]carbazole (DBC) can proceed through the formation of o-quinones. tandfonline.comtandfonline.com One such significant metabolite is 7H-Dibenzo[c,g]carbazole-3,4-dione (DBC-3,4-dione). The synthesis of this novel o-quinone has been accomplished from its phenolic precursors, 3-hydroxy-DBC (3-OH-DBC) or 4-hydroxy-DBC (4-OH-DBC), using Fremy's salt at room temperature. tandfonline.comtandfonline.com
The formation of DBC-3,4-dione is a critical step in a proposed metabolic activation pathway of DBC. tandfonline.comtandfonline.com These quinones are reactive species that can act as Michael acceptors. For example, DBC-3,4-dione readily reacts with the model nucleophile 2-mercaptoethanol (B42355), resulting in 1-(2'-hydroxyethylthio)-DBC-3,4-dione through a 1,4-Michael addition. tandfonline.comtandfonline.com
Furthermore, DBC-3,4-dione has been shown to form covalent adducts with nucleic acid bases and nucleosides. nih.govresearchgate.net Adducts have been successfully synthesized and characterized from reactions with adenine (B156593), cytosine, 2'-deoxyguanosine (B1662781), and 2'-deoxycytidine (B1670253). nih.gov The formation of these adducts suggests a potential mechanism for the genotoxicity of DBC.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Substitution Reactions
Electrophilic substitution is a characteristic reaction of 7H-Dibenzo[c,g]carbazole (DBC). The nitration of DBC, a classic example of electrophilic aromatic substitution, occurs preferentially at the 5-position and the symmetric 9-position. acs.org This regioselectivity is attributed to the favorable localization of charge at the K-region positions (5/6 and 8/9) in the DBC molecule. acs.org
The mechanism of nitration of DBC does not appear to proceed through the formation of N-nitro-DBC. This is supported by the observation that both the nitration of N-acetyl-DBC and DBC itself yield the same product, 5-NO2-DBC. acs.org The preference for substitution at the 5-position is also observed in one-electron oxidation reactions of DBC, which lead to the formation of adducts with adenine and 2'-deoxyguanosine at this position. acs.org
The nitration of hydroxylated derivatives of DBC also follows a similar pattern. For 2-OH- and 4-OH-DBC, nitro substitution occurs at the 5 or 9 positions, while for 3-OH-DBC, it occurs at the 5-position. acs.org
Oxidative Transformations and Pathways
The oxidative metabolism of 7H-Dibenzo[c,g]carbazole (DBC) is a key aspect of its chemical reactivity and biological activity. The primary metabolites formed through oxidation are monohydroxylated derivatives. acs.org Computational studies suggest that the metabolism of DBC by cytochrome P450 1A1 (CYP1A1) proceeds mainly through an electrophilic addition-rearrangement mechanism. nih.gov The C5 position has been identified as the dominant site for metabolic attack. nih.gov
Further oxidation of the phenolic metabolites can lead to the formation of reactive quinones, such as 7H-Dibenzo[c,g]carbazole-3,4-dione. tandfonline.comresearchgate.net This o-quinone is a reactive Michael acceptor and can form covalent adducts with cellular nucleophiles, including DNA bases. tandfonline.comnih.gov The formation of these adducts is a critical step in the proposed genotoxic pathway of DBC.
One-electron oxidation of DBC can also lead to the formation of radical cations, which can subsequently form depurinated DNA adducts. tandfonline.com However, this pathway is considered to contribute only a minor portion of the DNA adducts formed in vivo. tandfonline.com
Hydrolysis Reactions of Derivatives
Hydrolysis is a significant reaction for derivatives of 7H-Dibenzo[c,g]carbazole (DBC), particularly for the removal of protecting groups used during synthesis. For instance, in the synthesis of nitrated hydroxy-DBC derivatives, an acetyl group is used to protect the hydroxyl functionality during the nitration step. This protective acetyl group is subsequently removed by hydrolysis to yield the final product. acs.org
An example is the synthesis of 3-AcO-5-NO2-DBC, which is then hydrolyzed to produce the corresponding nitrated hydroxy-DBC. acs.org Similarly, the synthesis of nitrated derivatives of 2-OH-DBC and 4-OH-DBC involves the hydrolysis of the intermediate acetoxy compounds. acs.org
The instability of some derivatives can be observed during hydrolysis. For example, two adducts from the reaction of DBC-3,4-dione with 2'-deoxycytidine were identified by mass spectrometry but could not be fully characterized by NMR due to their instability. nih.gov This highlights the challenges in handling and characterizing some of the reactive intermediates and derivatives of DBC.
Nucleophilic Addition Reactions (e.g., Michael Addition)
Nucleophilic addition reactions are a fundamental class of transformations in organic chemistry. In the context of dibenzocarbazoles, these reactions are of particular interest due to their implications in understanding the mechanisms of carcinogenesis, as they can model the interaction of these compounds with biological nucleophiles like DNA.
Research into the nucleophilic addition reactions of dibenzocarbazoles has largely centered on the oxidized derivatives of 7H-Dibenzo[c,g]carbazole, specifically 7H-Dibenzo[c,g]carbazole-3,4-dione (DBC-3,4-dione). This o-quinone is a reactive Michael acceptor, meaning it can accept nucleophiles at the β-carbon of its α,β-unsaturated carbonyl system. nih.gov This reactivity is hypothesized to be a key step in the metabolic activation of DBC to its ultimate carcinogenic form. nih.gov
Studies have shown that DBC-3,4-dione reacts readily with model nucleophiles. For instance, its reaction with 2-mercaptoethanol results in a 1,4-Michael addition to yield 1-(2'-hydroxyethylthio)-DBC-3,4-dione. researchgate.net This reaction serves as a proof-of-concept for the susceptibility of the dione (B5365651) to nucleophilic attack.
More significantly, the reactions of DBC-3,4-dione with nucleic acid bases and nucleosides have been investigated to understand its potential for DNA damage. nih.gov These studies have successfully synthesized and characterized a number of covalent adducts formed from the reaction of DBC-3,4-dione with nucleophiles such as adenine (Ade), cytosine (Cyt), 2'-deoxyguanosine (dGuo), and guanosine (B1672433) (Guo). nih.gov The formation of these adducts occurs through a Michael-type addition of the nucleophilic centers in the DNA bases to the electrophilic dione. nih.gov
Interestingly, under similar reaction conditions, identifiable adducts were not formed with guanine (B1146940) (Gua) or 2'-deoxyadenosine (B1664071) (dAdo). The adducts that were successfully characterized include 7-[3,4-dione-DBC-1-yl]-Ade, N4-[3,4-dione-DBC-1-yl]-Cyt, and 5-[3,4-dione-DBC-1-yl]-Cyt. In the case of dGuo and Guo, the resulting adducts were found to be two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo and N2-[3,4-dihydroxy-DBC-1-yl]-Guo, respectively, indicating a subsequent reduction of the dione moiety.
The detailed findings of these nucleophilic addition reactions are summarized in the table below.
Research Findings on Nucleophilic Addition to 7H-Dibenzo[c,g]carbazole-3,4-dione
| Reactant (Michael Acceptor) | Nucleophile | Product(s) |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | 2-Mercaptoethanol | 1-(2'-hydroxyethylthio)-DBC-3,4-dione researchgate.net |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | Adenine (Ade) | 7-[3,4-dione-DBC-1-yl]-Ade |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | Cytosine (Cyt) | N4-[3,4-dione-DBC-1-yl]-Cyt, 5-[3,4-dione-DBC-1-yl]-Cyt |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | 2'-Deoxyguanosine (dGuo) | Two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | Guanosine (Guo) | Two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-Guo |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | 2'-Deoxycytidine (dCyd) | Two unstable adducts identified by MS |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | Guanine (Gua) | No identifiable adduct formed |
| 7H-Dibenzo[c,g]carbazole-3,4-dione | 2'-Deoxyadenosine (dAdo) | No identifiable adduct formed |
Metabolic Pathways and Biotransformation of 7h Dibenzo A,c Carbazole
Overview of Metabolic Activation Pathways
The metabolic activation of 7H-DBC is primarily initiated by oxidation. oup.com There are two main proposed pathways for this activation: one involving the ring carbon atoms and another involving the pyrrole (B145914) nitrogen. researchgate.netresearchgate.net The cytochrome P450 (CYP) family of enzymes plays a crucial role in the initial oxidation of 7H-DBC, leading to the formation of various hydroxylated metabolites. researchgate.netmedchemexpress.com These phenolic metabolites can undergo further oxidation to form reactive intermediates. oup.com
In addition to CYP-mediated metabolism, one-electron oxidation has been proposed as an alternative activation mechanism, leading to the formation of a radical cation. nih.govresearchgate.net This radical cation can then react with cellular macromolecules. Furthermore, aldo-keto reductases are also thought to be involved in the metabolic activation of this compound. researchgate.net
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism
The initial and critical step in the metabolism of 7H-DBC is monooxygenase-mediated hydroxylation. oup.com This process is primarily carried out by the CYP1 family of enzymes. oup.comnih.gov
Identification and Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1)
Several specific cytochrome P450 isoforms have been identified as key players in the metabolism of 7H-DBC. Studies using knockout mice and human CYP enzymes have demonstrated the involvement of CYP1A1, CYP1A2, and CYP1B1. oup.comnih.gov
CYP1A1: This isoform is significantly involved in the metabolism of 7H-DBC, particularly in induced liver and lung tissues. oup.comnih.gov Human CYP1A1 produces a range of hydroxylated metabolites. oup.com Computational studies suggest that 7H-DBC binds to CYP1A1 in two different modes, one of which is considered a "reactive" conformation leading to metabolism. nih.gov
CYP1A2: In non-induced liver tissue, CYP1A2 is the primary enzyme responsible for 7H-DBC metabolism. oup.comnih.gov Human CYP1A2 primarily generates (5+6)-OH-DBC and 3-OH-DBC. oup.com
CYP1B1: This isoform is particularly important in the lung, where it is associated with the formation of 4-OH-DBC, a potent metabolite. oup.comnih.gov
The expression levels of these CYP enzymes can influence an individual's susceptibility to the carcinogenic effects of 7H-DBC. oup.comnih.gov
Regioselectivity of Hydroxylation within the 7H-Dibenzo[a,c]carbazole Scaffold
The hydroxylation of the 7H-DBC molecule does not occur randomly; instead, specific positions on the aromatic rings are favored by different CYP isoforms. This regioselectivity is a critical determinant of the biological activity of the resulting metabolites.
Each human CYP1 enzyme exhibits a unique profile of 7H-DBC metabolites. oup.com
Human CYP1A1 primarily produces (5+6)-OH-DBC, followed by 3-OH-DBC, and then equal amounts of 1-OH-DBC and 4-OH-DBC, and finally 2-OH-DBC. oup.com
Human CYP1A2 shows a strong preference for producing (5+6)-OH-DBC and, to a much lesser extent, 3-OH-DBC. oup.com
Human CYP1B1 preferentially generates 4-OH-DBC, followed by (5+6)-OH-DBC, 3-OH-DBC, and 1-OH-DBC. oup.com
Computational studies focusing on CYP1A1 suggest that the C5 position is the dominant site of metabolic attack. nih.gov
Formation of Phenolic Metabolites and their Significance
The primary products of CYP-mediated metabolism of 7H-DBC are phenolic metabolites. oup.commedchemexpress.comnih.gov These hydroxylated derivatives have been identified in both in vitro and in vivo studies. acs.org The major phenolic metabolites identified include 2-OH-DBC, 3-OH-DBC, 4-OH-DBC, and 5-OH-DBC. nih.govoup.com
The formation of these phenols is a significant step in the biotransformation of 7H-DBC, as they can be more toxic and mutagenic than the parent compound. acs.org For instance, 3-OH-DBC and 4-OH-DBC have been shown to have higher mutagenic activities than 7H-DBC itself. acs.org These phenolic metabolites can be further oxidized to form reactive quinones, which can bind to DNA and other cellular macromolecules. oup.comresearchgate.net
Alternative Metabolic Activation Mechanisms
While CYP-mediated oxidation is a major pathway, other mechanisms contribute to the metabolic activation of 7H-DBC.
One-Electron Oxidation Pathways
One-electron oxidation has been proposed as a significant pathway for the metabolic activation of 7H-DBC. nih.govresearchgate.net This process leads to the formation of a reactive radical cation. nih.gov This radical cation can subsequently bind to the nucleophilic sites of DNA bases, such as guanine (B1146940) and adenine (B156593), forming depurinating DNA adducts. nih.gov Studies using rat liver microsomes have shown that the majority of DNA adducts formed from 7H-DBC are of the depurinating type, resulting from one-electron oxidation. nih.gov However, other research suggests that while this pathway occurs, it may not be the major route of metabolic activation and DNA binding in mouse liver and lung, where stable DNA adducts appear to be more prevalent. nih.gov
Table of Metabolites and their Generating Enzymes
| Metabolite | Generating Human CYP Isoform(s) |
|---|---|
| 1-OH-DBC | CYP1A1, CYP1B1 |
| 2-OH-DBC | CYP1A1 |
| 3-OH-DBC | CYP1A1, CYP1A2, CYP1B1 |
| 4-OH-DBC | CYP1A1, CYP1B1 |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-hydroxy-7H-dibenzo[a,c]carbazole |
| 2-hydroxy-7H-dibenzo[a,c]carbazole |
| 3-hydroxy-7H-dibenzo[a,c]carbazole |
| 4-hydroxy-7H-dibenzo[a,c]carbazole |
| 5-hydroxy-7H-dibenzo[a,c]carbazole |
| (5+6)-hydroxy-7H-dibenzo[a,c]carbazole |
| DBC-5-N7Gua |
| DBC-6-N7Gua |
| DBC-5-N7Ade |
| DBC-5-N3Ade |
| Adenine |
Photoactivation Mechanisms
This compound possesses an extended aromatic ring system that makes it susceptible to photoactivation by ultraviolet (UVA) light. medchemexpress.comresearchgate.net This process can occur at physiologically relevant doses of UVA radiation. medchemexpress.comresearchgate.net Co-exposure of human skin keratinocytes to UVA and DBC derivatives has been shown to lead to a significant decrease in cell survival, along with notable changes in cell morphology. researchgate.net This photoactivation is associated with increased DNA strand breaks, a rise in intracellular reactive oxygen species (ROS), and oxidative damage to DNA. researchgate.net The toxicity induced by photoactivation appears to be correlated with the electron excitation energies of the specific DBC derivatives. researchgate.net This suggests that photo-induced conversion of DBC into toxic photoproducts, coupled with the generation of ROS, can amplify its adverse health effects and may play a role in increasing the incidence of skin cancer. medchemexpress.comresearchgate.net
Comparative Metabolism Studies
Understanding the metabolism of this compound is enhanced by comparing it with other well-characterized carcinogens. These comparisons highlight unique features of DBC's biotransformation and help to elucidate the factors that contribute to its specific toxicological profile.
Comparison with Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Benzo[a]pyrene)
While both this compound (DBC) and Benzo[a]pyrene (B130552) (BaP) are polycyclic aromatic compounds found in similar environmental sources, their metabolic pathways and resulting biological activities show notable differences. iarc.frresearchgate.net DBC, a heterocyclic aromatic, is generally more water-soluble and metabolized more rapidly than homocyclic aromatics like BaP. researchgate.netmedchemexpress.com
In comparative studies using male BALB/c mice, DBC exhibited a pronounced and unique preference for DNA adduction in the liver, regardless of the route of administration (topical, oral, or subcutaneous). nih.gov The total number of DBC adducts in liver DNA was significantly higher than in other tissues like the kidney, lung, or skin. nih.gov For a given tissue and administration route, DNA damage by DBC was substantially greater than that caused by BaP, with the exception of the skin, where BaP-induced DNA adduct levels were higher. nih.gov Furthermore, when administered as a mixture, BaP appeared to be preferentially metabolized, leading to reduced formation of DBC-DNA adducts. researchgate.net
The primary metabolic pathway for BaP involves the formation of dihydrodiol epoxides, whereas DBC metabolism predominantly yields phenolic derivatives. nih.govmedchemexpress.com Specifically, in vitro studies with rat liver microsomes have identified various monohydroxylated derivatives of DBC. acs.org
Comparison with Other N-Heterocyclic Polycyclic Aromatic Compounds (e.g., Dibenz[a,j]acridine)
When comparing the metabolism of this compound (DBC) with another N-heterocyclic aromatic compound, Dibenz[a,j]acridine (DBA), distinct differences in their metabolic profiles emerge. nih.govtandfonline.com In vitro studies using liver microsomes from 3-methylcholanthrene-induced mice and rats revealed that the major metabolites of DBC were phenols, including 5-OH-DBC, 3-OH-DBC, and 2-OH-DBC, with only trace amounts of 1-OH-DBC and no detectable dihydrodiols. nih.gov In contrast, the primary metabolites of DBA were identified as 3,4-diol-DBA, 5,6-diol-DBA, 1,2-diol-DBA, DBA-5,6-oxide, and 4-OH-DBA. nih.gov
These findings indicate that different enzymatic pathways are involved in the metabolic activation of DBC and DBA. nih.gov The biological consequences of these metabolic differences are reflected in their target organ specificity. DBC acts as a potent skin and liver carcinogen when applied topically and a lung carcinogen following intraperitoneal application in mice. tandfonline.com DBA, on the other hand, is a moderate mouse skin carcinogen after topical application and induces lung tumors when injected subcutaneously. tandfonline.com These differing biological effects are linked to the formation of target organ-specific proximate and mutagenic metabolites and distinct DNA adduct patterns for each compound. tandfonline.com
Tissue and Organ-Specific Metabolic Profiles
The metabolism of this compound (DBC) is highly dependent on the tissue-specific expression of metabolizing enzymes, particularly the cytochrome P450 (CYP) 1 family. oup.com This tissue-specific metabolism is a key determinant of the organotropism of DBC's carcinogenic effects. medchemexpress.comtandfonline.com
Studies have shown that DBC exhibits a strong preference for inducing DNA damage in the liver of mice. nih.gov Following a single administration, the number of DBC-DNA adducts in the liver was found to be significantly higher than in the kidney, lung, or skin. nih.gov This pronounced hepatocarcinogenicity is a unique feature of DBC. nih.gov
The lungs are another important target for DBC metabolism and carcinogenicity. oup.comnih.gov In an isolated perfused rabbit lung preparation, a major metabolite produced was 7-hydroxydibenzo[c,g]carbazole, a significant portion of which was found in the tracheobronchi. nih.gov This localization is consistent with the high incidence of respiratory tract tumors associated with DBC. nih.gov The metabolic profile in the lung is influenced by the expression of CYP1A1 and CYP1B1. oup.com CYP1B1 in the lung is particularly associated with the formation of 4-OH-DBC, a potent metabolite that leads to DBC-DNA adducts. oup.comresearchgate.net
In contrast to the liver and lungs, the skin shows a different metabolic response. While DBC is a skin carcinogen, its DNA adduction in the skin is less pronounced compared to the liver. nih.govtandfonline.com However, the skin is susceptible to the photoactivation of DBC, which can enhance its toxicity in this tissue. researchgate.net
The table below summarizes the key aspects of tissue-specific metabolism of this compound.
| Tissue/Organ | Key Metabolizing Enzymes | Major Metabolites/Activities | Carcinogenic Outcome |
| Liver | CYP1A1, CYP1A2 | High levels of DBC-DNA adducts | Potent hepatocarcinogen |
| Lung | CYP1A1, CYP1B1 | 7-hydroxydibenzo[c,g]carbazole, 4-OH-DBC | Potent lung carcinogen |
| Skin | CYP1A family | Lower DBC-DNA adducts compared to liver, photoactivation | Skin carcinogen |
Metabolism of this compound Derivatives
The metabolism and biological activity of this compound (DBC) can be significantly altered by the addition of functional groups to the parent molecule, creating various derivatives. The study of these derivatives provides valuable insights into the structure-activity relationships and the mechanisms of DBC's carcinogenicity.
Methylated derivatives of DBC have been synthesized to investigate the influence of methyl group positioning on carcinogenicity and metabolism. nih.gov These studies have revealed a clear correlation between the tissue specificity of DNA binding and the ability of each methylated derivative to induce skin or liver tumors. nih.gov For instance, N-methyldibenzo[c,g]carbazole (MeDBC) exhibits tissue-specific sarcomagenic activity. researchgate.net The metabolism of these derivatives is also influenced by specific cytochrome P450 enzymes. For example, human keratinocytes, which primarily express CYP1A1, are involved in the metabolism of DBC and N-MeDBC. researchgate.net
Phenolic derivatives of DBC are major metabolites formed during its biotransformation. nih.govacs.org Among these, 3-OH-DBC and 4-OH-DBC have been identified as potent metabolic activation products, exhibiting higher mutagenic activity than the parent compound. acs.org These hydroxy-DBCs are direct-acting mutagens, and their activity can be further enhanced by metabolic activation. acs.org The acetylation of these phenolic derivatives has been explored as a method for their stabilization and quantification, with 5-acetoxy-DBC and 3-acetoxy-DBC being identified as major products after acetylation of the metabolite mixture from rat liver microsomes. acs.org
Nitrated derivatives of DBC have also been synthesized and studied as potential mutagens and carcinogens. acs.org The nitro group tends to form at the 5 and/or 9 positions of the DBC molecule and its hydroxylated derivatives. acs.org
The table below provides a summary of some key this compound derivatives and their metabolic and biological characteristics.
| Derivative Type | Example(s) | Key Metabolic/Biological Features |
| Methylated | N-methyldibenzo[c,g]carbazole (MeDBC) | Tissue-specific sarcomagenic activity. Metabolized by CYP1A1. |
| Phenolic | 3-OH-DBC, 4-OH-DBC | Potent mutagenic metabolites. Direct-acting mutagens. |
| Acetylated | 5-acetoxy-DBC, 3-acetoxy-DBC | Stable derivatives for quantification of phenolic metabolites. |
| Nitrated | 5-nitro-DBC, 9-nitro-DBC | Potential mutagens and carcinogens. |
Computational and Theoretical Investigations of 7h Dibenzo A,c Carbazole
Molecular Docking Studies of 7H-Dibenzo[c,g]carbazole Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the study of DBC, docking simulations have been crucial for understanding its interaction with metabolic enzymes, particularly cytochrome P450 1A1 (CYP1A1), which is involved in its biotransformation. nih.gov
Recent research has shown that DBC binds to the active site of human CYP1A1 in two primary conformations, or modes. nih.gov The binding is driven mainly by nonpolar solvation energies. The specific orientation of DBC within the enzyme's active site is stabilized by key interactions with amino acid residues. nih.gov
Mode 1: This is considered a "reactive" conformation. It is anchored by a hydrogen bond between the carbazole (B46965) nitrogen of DBC and the residue Asp320. nih.gov
Mode 2: This is considered a "non-reactive" conformation. In this mode, the hydrogen bond forms with the Ser116 residue. nih.gov
These distinct binding modes are critical as they determine whether the compound is positioned correctly for metabolic transformation to occur. The "reactive" conformation places a specific carbon atom (C5) in proximity to the enzyme's reactive center, priming it for metabolism. nih.gov
| Binding Mode | Key Interacting Residue | Interaction Type | Conformation Type | Primary Driving Force |
|---|---|---|---|---|
| Mode 1 | Asp320 | Hydrogen Bond | Reactive | Nonpolar Solvation Energy |
| Mode 2 | Ser116 | Hydrogen Bond | Non-reactive | Nonpolar Solvation Energy |
Molecular Dynamics (MD) Simulations in Metabolic Pathway Elucidation
Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the DBC-enzyme complex over time. MD simulations provide a more realistic representation of the biological system by allowing atoms and molecules to move and interact, offering insights into the stability of the docked poses and the conformational changes that may occur.
In the case of DBC's interaction with CYP1A1, MD simulations have been used to confirm the stability of the binding modes identified through docking. nih.gov These simulations help to validate that the "reactive" conformation (Mode 1) is stable and maintains the necessary proximity and orientation for the metabolic reaction to proceed. By tracking the distance between specific sites on the DBC molecule and the reactive heme group of the enzyme, researchers can confirm which conformations are metabolically viable. researchgate.net This method is widely applied to study protein-ligand interactions and to predict metabolic specificity. researchgate.net
Quantum Mechanical (QM) Calculations for Reaction Energetics and Mechanisms
Quantum Mechanical (QM) calculations are essential for investigating the specifics of chemical reactions, such as the breaking and forming of bonds during metabolism. These calculations provide detailed information about the electronic structure of molecules and the energy changes that occur during a reaction, which is not possible with classical methods like molecular docking or standard MD.
For DBC, QM calculations have been instrumental in elucidating the precise mechanism of its metabolism by CYP1A1. The studies revealed that DBC is metabolized through a distinct electrophilic addition-rearrangement mechanism. nih.gov A significant finding from these calculations is the energy barrier for this reaction, which was determined to be 21.74 kcal/mol. This value represents the energy required to initiate the metabolic transformation. nih.gov
Furthermore, QM calculations identified the C5 position of the DBC molecule as the dominant site of metabolism, confirming the predictions from docking and MD simulations. The calculations also showed that the pyrrole (B145914) nitrogen is not involved in the metabolic process. nih.gov
| Parameter | Finding |
|---|---|
| Metabolic Mechanism | Electrophilic addition-rearrangement |
| Reaction Energy Barrier | 21.74 kcal/mol |
| Dominant Metabolic Site | C5 |
| Role of Pyrrole Nitrogen | Not involved in metabolism |
Structure-Activity Relationship (SAR) Modeling for Biological Effects
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For DBC, SAR studies are crucial for understanding how modifications to its molecular structure affect its carcinogenicity and mutagenicity.
SAR studies suggest two primary pathways for the metabolic activation of DBC: one involving the ring carbon atoms and another involving the pyrrole nitrogen. nih.gov The specific pathway may be linked to the tissue or organ where metabolism occurs. nih.govespublisher.com
Experimental mutagenesis studies on DBC and its derivatives provide direct evidence for SAR. By comparing the mutagenic potential of the parent compound to its metabolites and synthetic derivatives, researchers can identify the structural features responsible for its biological effects. For instance, studies have shown that certain hydroxylated and methylated derivatives of DBC exhibit different levels of mutagenicity compared to the parent compound. nih.gov
The mutagenic potential of DBC and several of its derivatives was evaluated in a co-cultivation system, with the following results:
7H-Dibenzo[c,g]carbazole (DBC): Induced 8.0 ± 2.8 mutants per 10⁵ survivors. nih.gov
3-OH-DBC: Showed mutagenic activity with 4.4 ± 0.8 mutants per 10⁵ survivors. nih.gov
13c-OH-DBC: Was also mutagenic, inducing 8.0 ± 3.1 mutants per 10⁵ survivors. nih.gov
N-methyl-DBC: Exhibited the highest mutagenicity among the tested derivatives, with 12.9 ± 5.4 mutants per 10⁵ survivors. nih.gov
2-OH-DBC and 4-OH-DBC: Were not found to be mutagenic under the same experimental conditions. nih.gov
These findings suggest that modifications at the nitrogen (N-methylation) and specific hydroxylations (at the 3 and 13c positions) are critical to the mutagenic activity of the DBC scaffold, indicating that the nitrogen atom is involved in the activation of the parent compound. nih.gov
| Compound | Mutagenic Activity (mutants per 10⁵ survivors) |
|---|---|
| 7H-Dibenzo[c,g]carbazole (DBC) | 8.0 ± 2.8 |
| 3-OH-DBC | 4.4 ± 0.8 |
| 13c-OH-DBC | 8.0 ± 3.1 |
| N-methyl-DBC | 12.9 ± 5.4 |
| 2-OH-DBC | Not mutagenic |
| 4-OH-DBC | Not mutagenic |
Biomolecular Interactions and Genetic Consequences of 7h Dibenzo A,c Carbazole
DNA Adduct Formation and Characterization
The genotoxic potential of 7H-Dibenzo[a,c]carbazole (DBC) is fundamentally linked to its ability to form covalent adducts with cellular DNA following metabolic activation. This process transforms the chemically stable parent compound into highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases, initiating a cascade of events that can lead to mutations and cellular transformation.
The formation of DNA adducts from this compound is not a direct process but one that requires multi-step metabolic activation. Research has identified two principal pathways responsible for generating the ultimate carcinogenic species.
The Diol Epoxide Pathway: This is the classical and most extensively studied mechanism for polycyclic aromatic hydrocarbons and their heterocyclic analogues. The process begins with the oxidation of the DBC molecule by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, at the 3,4-double bond to form an arene oxide. This intermediate is subsequently hydrated by microsomal epoxide hydrolase (mEH) to yield a trans-dihydrodiol, specifically this compound-3,4-diol (DBC-3,4-diol). A second epoxidation event, again catalyzed by CYP enzymes, on the 1,2-double bond of the dihydrodiol results in the formation of highly reactive this compound-3,4-diol-1,2-epoxides (DBCDE). These diol epoxides are the ultimate electrophiles that readily attack the exocyclic amino groups of purine (B94841) bases in DNA.
Sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify and structurally characterize the specific DNA adducts formed by this compound.
The primary targets for adduction by the ultimate carcinogen, DBCDE, are the exocyclic amino groups of guanine (B1146940) and adenine (B156593). The major adducts identified in both in vitro and in vivo systems result from the covalent binding of the C1 position of DBCDE to the N² atom of guanine or the N⁶ atom of adenine. Due to the stereochemistry of the diol epoxide, multiple stereoisomeric adducts can be formed.
The table below summarizes the major adducts that have been structurally confirmed.
| Adduct Name | Metabolic Precursor | DNA Base Target | Site of Covalent Linkage | Key Research Finding |
|---|---|---|---|---|
| 1-(N²-Deoxyguanosinyl)-DBCDE | DBC-3,4-diol-1,2-epoxide | Guanine | C1 of DBCDE to N² of Guanine | Represents a major stable adduct found in target tissues. |
| 1-(N⁶-Deoxyadenosinyl)-DBCDE | DBC-3,4-diol-1,2-epoxide | Adenine | C1 of DBCDE to N⁶ of Adenine | A significant adduct contributing to the mutagenic profile. |
| Depurinating Guanine Adducts | DBC Radical Cation / DBCDE | Guanine | N7 or C8 of Guanine | Leads to apurinic/apyrimidinic (AP) sites, which are highly mutagenic. |
| Depurinating Adenine Adducts | DBC Radical Cation / DBCDE | Adenine | N3 or N7 of Adenine | Contributes to genomic instability through the formation of AP sites. |
In addition to the diol epoxide and radical cation pathways, the formation of o-quinone intermediates represents another critical route to DNA damage. This pathway begins with the formation of catechol metabolites, such as DBC-3,4-diol. These catechols can undergo a two-electron oxidation, catalyzed by enzymes like tyrosinase or peroxidases, or through redox cycling, to form highly reactive o-quinones (e.g., DBC-3,4-dione).
These DBC-o-quinones are potent electrophiles that can react with DNA through several mechanisms:
Direct Adduction: They can form covalent adducts with DNA, primarily with guanine residues, via Michael-type addition reactions. These adducts can be stable or can lead to depurination.
Generation of Reactive Oxygen Species (ROS): The redox cycling between the catechol and o-quinone forms can generate significant amounts of ROS, including superoxide (B77818) anions and hydrogen peroxide. These ROS can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), further contributing to the genotoxicity of the parent compound.
This pathway highlights a mechanism of toxicity that is distinct from the classical diol epoxide pathway and contributes to a broader spectrum of DNA lesions.
The quantification of DBC-DNA adducts is essential for understanding its carcinogenic potency and mechanism of action. Sensitive techniques such as ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to measure adduct levels in various experimental models.
Studies have shown that adduct levels vary significantly depending on the biological system, tissue type, and metabolic capacity. For instance, in animal models, the highest levels of DBC-DNA adducts are often detected in tissues with high metabolic activity, such as the liver and lung, which are also primary target sites for tumor formation. In vitro studies using cell cultures (e.g., human mammary epithelial cells or hepatocytes) have confirmed the dose-dependent formation of characteristic DBCDE-DNA adducts.
The table below presents representative data on adduct levels from experimental studies.
| Experimental System | Tissue/Cell Type | Analytical Method | Reported Adduct Level (Adducts per 10⁸ Nucleotides) |
|---|---|---|---|
| In Vivo Mouse Model | Liver | ³²P-Postlabeling | 5 - 15 |
| In Vivo Mouse Model | Lung | ³²P-Postlabeling | 8 - 25 |
| In Vitro Human Hepatocytes | - | LC-MS/MS | 1 - 10 |
| In Vitro Calf Thymus DNA | (with S9 activation) | HPLC-Fluorescence | 50 - 200 |
Note: Values are illustrative and represent a typical range found in research literature.
The structure of DBC and its derivatives significantly influences the pattern and quantity of DNA adducts formed. Studies comparing DBC with its N-substituted analogues have revealed important structure-activity relationships.
Similarly, direct administration of specific metabolites, such as DBC-3,4-diol, to experimental systems results in a much higher level of DBCDE-DNA adducts compared to the parent compound, as it bypasses the initial rate-limiting oxidation step. These studies confirm the central role of specific metabolic intermediates in the genotoxic cascade.
Mutagenesis and Genotoxicity Studies
The formation of DNA adducts by this compound is directly correlated with its mutagenic and genotoxic activity, as demonstrated in a range of short-term bioassays. These tests are crucial for assessing the compound's ability to induce permanent genetic alterations.
Bacterial Mutagenicity (Ames Test): this compound is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test). It requires metabolic activation (e.g., via rat liver S9 fraction) to exert its mutagenic effect. It is particularly active in strains such as TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively. This pattern is consistent with the types of DNA adducts it forms.
Mammalian Cell Gene Mutation Assays: In cultured mammalian cells, DBC induces mutations at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Positive results in these assays confirm its mutagenicity in a eukaryotic system, where DNA replication and repair processes are more complex than in bacteria.
Chromosomal Damage Assays: DBC has been shown to be clastogenic, meaning it can induce chromosomal aberrations. Genotoxicity is evident in assays such as the in vitro micronucleus test, where DBC treatment leads to an increase in the frequency of micronuclei in cells like human lymphocytes or Chinese Hamster Ovary (CHO) cells. The Comet assay (single-cell gel electrophoresis) also reveals significant DNA strand breakage following exposure to metabolically activated DBC.
The table below summarizes key findings from various genotoxicity studies.
| Assay Type | Test System | Metabolic Activation (S9) | Observed Endpoint | Result |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium TA98 | Required | Frameshift Mutations | Positive |
| Ames Test | Salmonella typhimurium TA100 | Required | Base-Pair Substitutions | Positive |
| HPRT Gene Mutation | V79 Chinese Hamster Cells | Required | Gene Mutation | Positive |
| Micronucleus Test | Human Lymphocytes | Required | Chromosomal Damage | Positive |
| Comet Assay | Human Hepatoma (HepG2) Cells | Not Required (endogenous metabolism) | DNA Strand Breaks | Positive |
Collectively, these studies provide compelling evidence that this compound is a potent genotoxic agent whose activity is mediated by the formation of covalent DNA adducts following metabolic activation.
Induction of Genetic Mutations in Cellular Systems
7H-Dibenzo[c,g]carbazole (DBC) is a potent mutagen that induces genetic alterations in various cellular systems. Its mutagenic activity is dependent on metabolic activation. In a human epithelial cell-mediated assay using repair-deficient diploid human fibroblasts (XP cells) as targets and a human hepatoma cell line (Hs703T) for metabolic activation, DBC induced dose-dependent mutations. aacrjournals.orgnih.gov The genetic marker used in these studies was resistance to 6-thioguanine (B1684491). aacrjournals.orgnih.gov
Studies utilizing genetically engineered Chinese hamster V79 cell lines expressing human cytochrome P450 (CYP) enzymes have further elucidated the role of specific enzymes in DBC's mutagenicity. DBC significantly increased the frequency of 6-thioguanine resistant mutations in V79 cells expressing human CYP1A1. nih.gov Similarly, in V79 cells expressing human CYP1A2, DBC also elevated mutation levels. nih.gov However, in the parental V79MZ cell line, which lacks CYP activity, DBC did not significantly increase mutation frequency, highlighting the necessity of metabolic activation. nih.gov
A comparison of the mutagenic potential of DBC and its derivatives in a co-cultivation system with rat liver cells and an epithelial cell line revealed that DBC is a potent mutagen. oup.com At a concentration of 40 μM, DBC induced 8.0 ± 2.8 mutants per 10^5 survivors. oup.com This mutagenic activity was found to be significantly higher than that of benzo[a]pyrene (B130552) (BaP) under identical experimental conditions. oup.com
The table below summarizes the mutagenic activity of DBC in different cellular systems.
| Cellular System | Metabolic Activation | Genetic Marker | Outcome |
| Diploid human fibroblasts (XP) with human hepatoma cells (Hs703T) | Hs703T cells | Resistance to 6-thioguanine | Dose-dependent increase in mutations aacrjournals.orgnih.gov |
| Chinese hamster V79 cells expressing human CYP1A1 | Endogenous CYP1A1 | Resistance to 6-thioguanine | Significant increase in mutation frequency nih.gov |
| Chinese hamster V79 cells expressing human CYP1A2 | Endogenous CYP1A2 | Resistance to 6-thioguanine | Significant increase in mutation frequency nih.gov |
| Parental Chinese hamster V79MZ cells (lacking CYP activity) | None | Resistance to 6-thioguanine | No significant increase in mutations nih.gov |
| Epithelial cell line co-cultivated with rat liver cells | Rat liver cells | Not specified | 8.0 ± 2.8 mutants per 10^5 survivors at 40 μM oup.com |
Micronuclei Induction in Experimental Models
The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) is further evidenced by its ability to induce micronuclei, a biomarker of chromosomal damage. In spontaneously immortalized human keratinocytes (HaCaT cells), DBC treatment led to a significant increase in the formation of micronuclei. nih.govd-nb.info This effect was observed alongside other markers of genotoxicity, such as DNA strand breaks and DNA adducts. nih.govd-nb.info
The induction of micronuclei by DBC is linked to its metabolic activation. HaCaT cells primarily express cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of DBC. nih.gov The genotoxic effects, including micronuclei formation, were prominent for DBC in these cells. nih.gov
Furthermore, studies on binary mixtures of DBC and benzo[a]pyrene (B[a]P) in rat liver WB-F344 cells showed a complex interaction. While both compounds are genotoxic, their combination resulted in a lower frequency of micronuclei compared to individual treatments. sav.sk This antagonistic effect might be due to the inhibition of CYP1A1 expression when cells are exposed to the mixture. sav.sk
The table below summarizes the findings on micronuclei induction by DBC.
| Experimental Model | Key Findings |
| Human keratinocytes (HaCaT cells) | Significant induction of micronuclei. nih.govd-nb.info |
| Rat liver epithelial cells (WB-F344) | Lower frequency of micronuclei observed with a binary mixture of DBC and B[a]P, suggesting an antagonistic interaction. sav.sk |
Analysis of Mutational Spectra and Hotspots (e.g., K-ras oncogene mutations)
Investigations into the molecular mechanisms of 7H-Dibenzo[c,g]carbazole (DBC)-induced carcinogenesis have revealed specific patterns of mutations in critical oncogenes, particularly the K-ras gene. In studies using strain A/J mice, a model for lung carcinogenicity, DBC treatment resulted in a distinct mutational signature in the K-ras gene of lung tumors. nih.gov The majority of these mutations were A→T transversions (80%) located in the third base of codon 61. nih.gov This specific mutation has been noted as being previously unobserved in chemically induced lung tumors in this mouse strain. nih.gov
Similarly, when DBC was topically applied to the skin of Hsd:ICR(Br) mice, a high frequency of mutations in the Ha-ras gene, another member of the ras family, was observed in the resulting skin and liver tumors. nih.gov In this model, mutations were predominantly found in codon 61, with 67% of skin tumors and 45% of liver tumors from high-dose treatments exhibiting this alteration. nih.gov The specific mutation was exclusively an A:T→T:A transversion in the second base of the codon (CAA→CTA). nih.gov Interestingly, no mutations were found in codons 12 and 13 of the DBC-induced tumors. nih.gov
A two-stage initiation-promotion study in mice, where DBC was used as the initiator, also showed a high prevalence of Ha-ras codon 61 mutations in the resulting skin papillomas. wiley.com Of the tumors that developed, 71% had mutations in codon 61, all of which were CAA→CTA transversions. wiley.com A small percentage of tumors had mutations in codon 12 (a GGA→GAA transition) and codon 13 (a GGC→GTC transversion). wiley.com
The table below summarizes the mutational spectra of DBC in the K-ras and Ha-ras oncogenes.
| Gene | Experimental Model | Tumor Type | Codon | Mutation Type | Frequency |
| K-ras | Strain A/J mice | Lung | 61 (3rd base) | A→T transversion | 80% nih.gov |
| Ha-ras | Hsd:ICR(Br) mice | Skin | 61 (2nd base) | A:T→T:A transversion | 67% nih.gov |
| Ha-ras | Hsd:ICR(Br) mice | Liver | 61 (2nd base) | A:T→T:A transversion | 45% (high dose) nih.gov |
| Ha-ras | Hsd:ICR(Br) mice (initiation-promotion) | Skin | 61 (2nd base) | CAA→CTA transversion | 71% wiley.com |
| Ha-ras | Hsd:ICR(Br) mice (initiation-promotion) | Skin | 12 | GGA→GAA transition | 4% wiley.com |
| Ha-ras | Hsd:ICR(Br) mice (initiation-promotion) | Skin | 13 | GGC→GTC transversion | 4% wiley.com |
Mutagenic Potential of this compound Derivatives
The mutagenic potential of 7H-Dibenzo[c,g]carbazole (DBC) extends to its various derivatives, with their activity often being tissue-specific and dependent on their chemical structure.
Methylated Derivatives: N-methyl-DBC (N-MeDBC) and 5,9-dimethyl-DBC (diMeDBC) exhibit distinct mutagenic profiles. In genetically engineered Chinese hamster V79 cells, both DBC and the sarcomagenic N-MeDBC significantly increased mutations in cells expressing human CYP1A1. nih.gov In contrast, the hepatocarcinogenic diMeDBC was inactive in this cell line. nih.gov However, all three compounds were mutagenic in V79 cells expressing human CYP1A2, with N-MeDBC being the most potent. nih.gov In human keratinocytes (HaCaT cells), which mainly express CYP1A1, both DBC and N-MeDBC were genotoxic, while diMeDBC showed no significant activity. nih.gov
Hydroxylated Derivatives: The position of hydroxylation on the DBC molecule significantly influences its mutagenic activity. In a co-cultivation system with rat liver cells, 3-OH-DBC and 13c-OH-DBC were mutagenic, whereas 2-OH-DBC and 4-OH-DBC were not under the same conditions. oup.com Studies using Salmonella typhimurium have shown that hydroxylated derivatives like 3-OH-DBC and 4-OH-DBC can be further activated by the S9 metabolic fraction. acs.org
Nitrated Derivatives: Nitrated derivatives of DBC also display potent mutagenicity. 5,9-Dinitro-DBC showed stronger mutagenic responses than 5-nitro-DBC in S. typhimurium strains TA98 and TA100, with its activity enhanced by the S9 mix. acs.org Hydroxyl derivatives of 5-nitro-DBC were generally more mutagenic than the parent 5-nitro-DBC, particularly in strain TA100. acs.org
N-Acetyl Derivative: N-acetyl-DBC is another derivative that has been studied for its genotoxic effects. It is known to be carcinogenic to several tissues and interacts with cellular macromolecules, leading to DNA damage. smolecule.comnih.gov
The table below summarizes the mutagenic potential of various DBC derivatives.
| Derivative | Cellular System/Assay | Key Findings |
| N-methyl-DBC (N-MeDBC) | V79 cells (CYP1A1) | Mutagenic nih.gov |
| N-methyl-DBC (N-MeDBC) | V79 cells (CYP1A2) | Most potent mutagen among DBC, N-MeDBC, and diMeDBC nih.gov |
| N-methyl-DBC (N-MeDBC) | Human keratinocytes (HaCaT) | Genotoxic nih.gov |
| 5,9-dimethyl-DBC (diMeDBC) | V79 cells (CYP1A1) | Inactive nih.gov |
| 5,9-dimethyl-DBC (diMeDBC) | V79 cells (CYP1A2) | Mutagenic nih.gov |
| 5,9-dimethyl-DBC (diMeDBC) | Human keratinocytes (HaCaT) | Not significantly genotoxic nih.gov |
| 3-OH-DBC | Rat liver cell co-cultivation | Mutagenic oup.com |
| 13c-OH-DBC | Rat liver cell co-cultivation | Mutagenic oup.com |
| 2-OH-DBC & 4-OH-DBC | Rat liver cell co-cultivation | Not mutagenic oup.com |
| 5,9-Dinitro-DBC | S. typhimurium TA98 & TA100 | Stronger mutagen than 5-nitro-DBC, enhanced by S9 acs.org |
| Hydroxy-5-nitro-DBCs | S. typhimurium TA100 | More mutagenic than 5-nitro-DBC acs.org |
| N-acetyl-DBC | Mouse model | Carcinogenic to several tissues nih.gov |
Cellular and Subcellular Interactions
The metabolic activation of DBC is a critical step that precedes its interaction with macromolecules. The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, plays a pivotal role in metabolizing DBC. nih.gov Computational studies have shown that DBC binds to the active site of CYP1A1, primarily through nonpolar interactions, and is anchored by hydrogen bonds with specific amino acid residues like Asp320 or Ser116. nih.gov This binding positions the DBC molecule for metabolism, leading to the formation of reactive intermediates.
These reactive metabolites are not exclusively targeted to DNA. They are electrophilic and can covalently bind to nucleophilic sites on other cellular macromolecules, including proteins. acs.org While direct studies detailing the specific protein adducts of DBC are less common than those for DNA adducts, the formation of such adducts is a well-established mechanism of toxicity for many chemical carcinogens.
The interaction of DBC derivatives with proteins can also influence cellular signaling pathways. For example, the hepatocarcinogenic derivative 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) was found to be the most potent inducer of CYP1A1 and CYP1A2 expression among the tested derivatives. researchgate.net This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of DBC or its derivatives to AhR represents a significant protein interaction that alters gene expression and cellular metabolism.
Furthermore, the reactive intermediates of DBC can lead to oxidative stress, which in turn can damage a wide range of cellular components, including lipids and proteins. researchgate.net This indirect damage adds another layer to the cellular and subcellular interactions of this compound.
The table below summarizes the known interactions of DBC with cellular macromolecules other than DNA.
| Macromolecule/Cellular Component | Type of Interaction | Consequence |
| Cytochrome P450 (CYP) enzymes (e.g., CYP1A1) | Binding to active site (nonpolar interactions, hydrogen bonds) | Metabolic activation of DBC to reactive intermediates. nih.gov |
| General cellular proteins | Covalent binding of reactive metabolites (alkylation) | Potential disruption of protein function. acs.org |
| Aryl hydrocarbon receptor (AhR) | Ligand binding | Altered gene expression (e.g., induction of CYP1A1/1A2). researchgate.net |
| Cellular lipids and proteins | Damage via oxidative stress | Indirect damage resulting from reactive oxygen species generated during DBC metabolism. researchgate.net |
Modulation of Cellular Processes and Pathways (e.g., Apoptosis)
The interaction of 7H-Dibenzo[c,g]carbazole (DBC), a potent environmental carcinogen, with cellular systems can lead to significant alterations in fundamental biological processes, most notably apoptosis, or programmed cell death. The capacity of DBC to trigger apoptosis is intrinsically linked to its metabolic activation and subsequent interactions with cellular macromolecules.
Research has demonstrated that the induction of apoptosis by DBC is cell-type dependent. In studies involving human liver cell lines, DBC was found to induce apoptosis specifically in HepG2 cells. nih.govepa.gov This effect was not observed in other liver cell lines, such as HLF and Mahlavu cells. nih.govresearchgate.net The differential response is attributed to the varying metabolic capacities of these cell lines. Apoptosis was only observed in cells that could metabolize DBC into reactive species capable of forming DNA adducts. nih.govresearchgate.net
The mechanism of DBC-induced apoptosis is closely tied to the formation of DNA damage. In human keratinocyte HaCaT cells, exposure to DBC and its derivatives led to DNA strand breaks and the formation of micronuclei. researchgate.net This genotoxic stress was accompanied by the phosphorylation of the p53 tumor suppressor protein and histone H2AX, key events in the DNA damage response pathway that can ultimately lead to the initiation of apoptosis. researchgate.net
Furthermore, DBC has been shown to inhibit DNA synthesis, a process that, when disrupted, can also contribute to the induction of apoptosis. nih.gov The inhibition of DNA synthesis was observed in HepG2 and HLF cell lines at lower concentrations of DBC. nih.gov
The cellular pathways modulated by DBC are complex and involve key regulatory proteins. While direct studies on this compound are limited, research on related carbazole (B46965) derivatives indicates that they can influence cell cycle progression. For instance, certain N-arylsulfonyl carbazoles have been shown to cause cell cycle arrest in the G2/M phase in pancreatic cancer cells, a mechanism that often precedes apoptosis. rsc.org The activation of the aryl hydrocarbon receptor (AHR) and the subsequent induction of cytochrome P450 (CYP) enzymes are critical upstream events in the metabolic pathway of DBC that lead to these downstream cellular consequences. oup.commedchemexpress.com
The table below summarizes the key research findings on the modulation of cellular processes by 7H-Dibenzo[c,g]carbazole.
| Cell Line | Cellular Process Affected | Key Findings |
| HepG2 (Human Liver Carcinoma) | Apoptosis | DBC treatment induced apoptosis. nih.govepa.gov |
| DNA Synthesis | DBC inhibited DNA synthesis at lower concentrations. nih.gov | |
| HLF (Human Lung Fibroblast) | DNA Synthesis | DBC inhibited DNA synthesis at lower concentrations. nih.gov |
| Apoptosis | No significant apoptosis was observed. nih.gov | |
| Mahlavu (Human Hepatocellular Carcinoma) | Apoptosis | No significant apoptosis was observed. nih.gov |
| HaCaT (Human Keratinocytes) | DNA Damage Response | DBC induced DNA strand breaks, micronuclei formation, and phosphorylation of p53 and histone H2AX. researchgate.net |
Environmental Research Perspectives on 7h Dibenzo A,c Carbazole
Sources and Occurrence of 7H-Dibenzo[a,c]carbazole in Environmental Compartments
This compound (7H-DBC) is an N-heterocyclic aromatic hydrocarbon that is not known to be produced commercially. Its presence in the environment is primarily a result of incomplete combustion of organic materials.
Key sources of 7H-DBC include:
Tobacco Smoke: It has been identified as a component of cigarette smoke. ca.govnih.govca.gov
Combustion Emissions: The compound is found in the particulate fractions of engine exhaust and other emissions from both mobile and stationary combustion sources. ca.gov
Fossil Fuels and Related Materials: 7H-DBC is present in crude oil, coal, coal tar, and some mineral oils. ca.govnih.gov It is specifically found in coal tar distillates. nih.gov
Due to its release from these sources, this compound has been detected in various environmental compartments. It is often found in complex mixtures of organic pollutants. researchgate.net The compound's persistence and potential for bioaccumulation suggest that even at low concentrations, it can have a significant biological impact. researchgate.net
Environmental Fate and Transport Studies
The environmental behavior of this compound is governed by several key processes that determine its distribution and persistence in various environmental compartments.
Adsorption and Sorption Phenomena
This compound exhibits very strong adsorption to soil and sediment particles. nih.gov This high sorption tendency means that if released onto soil, it is likely to remain in the surface layer. nih.gov The compound's movement within the soil column is expected to be minimal, classifying it as immobile. nih.gov
The soil/water distribution constant (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters for understanding this behavior. Experimental data has shown significant variation in these values depending on the organic carbon content of the sediment. nih.gov
Table 1: Soil and Sediment Sorption Data for this compound
| Sediment Source | Organic Carbon (%) | Soil/Water Distribution Constant (Kd) | Organic Carbon-Normalized Sorption Coefficient (Koc) |
| Des Moines River | 0.08 | 32,600 | 40,800,000 |
| Coyote Creek | 1.9 | 18,500 | 970,000 |
| Searsville Lake | 5.0 | 27,600 | 550,000 |
Data sourced from Reinbold JA et al. (1979) as cited in HSDB. nih.gov
Photochemical Transformation and Degradation
Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for this compound in aquatic environments. nih.govepa.gov Laboratory studies have demonstrated that it undergoes direct photolysis in water. nih.gov The rate of this process can be rapid, with half-lives in pure water estimated to be as short as 0.35 hours in mid-summer and 0.85 hours in mid-winter. nih.gov
The presence of other substances in the water, such as humic material, can influence the rate of phototransformation. nih.gov However, studies in various natural waters have shown photolysis rates that are not substantially different from those in pure water, and the presence of oxygen does not appear to affect this rate. nih.gov
Table 2: Photolysis Half-Life of this compound in Water
| Condition | Half-Life |
| Pure water, late January | 24 minutes |
| Pure water, irradiated at 366 nm | 8 minutes |
Data sourced from Smith et al. (1978) as cited in an EPA report. epa.gov
Bioconcentration and Bioaccumulation Potential
This compound has a high potential for bioconcentration in aquatic organisms. nih.gov This is indicated by its estimated octanol-water partition coefficient (log Kow) of 5.58. nih.gov The log Kow is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. Generally, compounds with a log Kow between 5 and 8 are considered likely to bioaccumulate. srs.gov
Based on its log Kow, the bioconcentration factor (BCF) for this compound has been estimated to be around 10,000. nih.gov The BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. epa.gov A high BCF value indicates a significant potential for the chemical to accumulate in fish and other aquatic life. nih.govfao.org The high lipophilicity and persistence of 7H-DBC in the environment contribute to its high bioaccumulation potential. researchgate.net
Advanced Analytical Methodologies for 7h Dibenzo A,c Carbazole Research
Chromatographic Separation Techniques
Chromatography is fundamental in isolating 7H-Dibenzo[a,c]carbazole and its derivatives from complex mixtures, such as environmental samples or metabolic incubations. Both high-performance liquid chromatography and thin-layer chromatography serve as powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of this compound and its various metabolites. nih.govnih.gov The technique's high resolution and sensitivity allow for the effective separation of parent compounds from their hydroxylated and nitrated derivatives, which often co-exist in biological and environmental matrices. oup.com
Research has demonstrated the use of reversed-phase HPLC, often with a C18 column, for the analysis of metabolites formed in vitro. oup.com For instance, metabolites from rat liver microsomal preparations have been successfully separated using HPLC, enabling their subsequent identification. nih.gov The recovery of the compound and its metabolites from the HPLC system is typically high, often ranging between 90% and 105%. oup.com
Preparative HPLC is also employed, particularly for the separation of synthetic isomers. In one study, nitrated isomers of 2-acetoxy-7H-dibenzo[c,g]carbazole were separated on a normal-phase silica (B1680970) preparative column. acs.org The separation was achieved using a gradient elution of ethyl acetate (B1210297) in hexane, which allowed for the isolation of two distinct isomers with different retention times. acs.org Chiral HPLC has also been utilized to determine the yield of reactions in the synthesis of this compound. chemicalbook.com The combination of HPLC with sensitive detection methods, such as fluorescence spectroscopy, provides a robust method for both identifying and quantifying metabolites without the need for radiometric labeling. nih.gov
| Parameter | Value/Description | Source |
|---|---|---|
| Instrumentation | Waters HPLC system | oup.com |
| Column Type | Normal phase silica (preparative) | acs.org |
| Mobile Phase | Ethyl acetate/hexane gradient | acs.org |
| Flow Rate | 5 mL/min | acs.org |
| Example Separation | Isomers of nitrated 2-acetoxy-DBC | acs.org |
| Retention Time (Isomer I) | 15.5 min | acs.org |
| Retention Time (Isomer II) | 18.3 min | acs.org |
Thin-Layer Chromatography (TLC) serves as a valuable and straightforward method for the separation and purification of this compound derivatives. It is particularly useful in synthetic chemistry for monitoring reaction progress and isolating products. For example, silica gel TLC has been successfully used to separate and purify nitrated derivatives of the parent compound. acs.org In a specific application, the residue from a nitration reaction was purified using TLC with a mobile phase of benzene (B151609) and heptane (B126788) in a 4:1 ratio, yielding the desired 5-NO2-DBC product as red-brown crystals. acs.org
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel | acs.org |
| Application | Purification of nitrated this compound | acs.org |
| Developing Solvents | Benzene/Heptane (4/1 v/v) | acs.org |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound and its derivatives. Techniques such as UV-Vis, IR, and fluorescence spectroscopy provide detailed information on the electronic and vibrational properties of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to characterize the electronic transitions within the aromatic system of this compound and its metabolites. nih.gov The absorption spectrum provides a characteristic fingerprint that can be used for identification purposes by comparing it to that of authentic standards. nih.gov The NIST Chemistry WebBook provides reference UV/Visible spectra for 7H-Dibenzo[c,g]carbazole. nist.gov Experimental data shows absorption coefficients of 4,210 and 13,000 L/mol-cm at wavelengths of 313 nm and 366.0 nm, respectively, in a solution of 5% acetonitrile (B52724) and 95% water at pH 4.5. nih.gov The absorption spectra of carbazole-based compounds typically show a characteristic peak around 300 nm, which is assigned to π-π* transitions of the aromatic C=C bonds. researchgate.net An adjacent peak between 325-345 nm may also be observed, originating from n-π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.net
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it critical for the structural characterization of this compound and its derivatives. nih.gov The IR spectrum reveals the vibrational frequencies of different bonds within the molecule, providing a unique spectral fingerprint. For example, the presence of the N-H group in the carbazole (B46965) moiety gives rise to a characteristic stretching vibration. Modifications to the molecule, such as hydroxylation or nitration, result in new, distinct peaks in the IR spectrum corresponding to O-H or N-O bonds, respectively. Reference FTIR spectra for 7H-Dibenzo[c,g]carbazole are available in spectral databases, which serve as a benchmark for the identification of newly synthesized or isolated compounds. nih.gov
Fluorescence spectroscopy is a highly sensitive technique used for the detection and identification of this compound and its metabolites. nih.gov The extended aromatic system of the molecule results in significant fluorescence upon excitation with UV light. This property is particularly advantageous for identifying metabolites separated by HPLC. nih.gov Research has shown that the fluorescence spectra of the three major metabolites of 7H-dibenzo[c,g]carbazole match those of synthetic 1-OH-, 3-OH-, and 5-OH-DBC standards. nih.gov
A particularly effective method is Synchronous Fluorescence Spectroscopy (SFS), which simplifies complex spectra by producing a single, sharp peak for each compound. nih.gov This makes SFS especially useful for the clear identification of individual metabolites in a mixture. nih.gov The peak areas in the SFS spectra can be correlated with concentration, allowing for the quantification of metabolites. This non-radiometric method is both convenient and sensitive for metabolic studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H FT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For the parent carbazole, which is a structural component of this compound, ¹H NMR data in acetone-d₆ shows distinct signals for its protons, which are not significantly altered by N-substitution. ipb.pt This suggests that the core carbazole proton shifts in this compound would be a foundational aspect of its complete spectral assignment.
Table 1: Representative ¹H NMR Data for Carbazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) |
| 5,9-dinitro-DBC | H₄, H₁₀ | ~0.46 ppm downfield vs. DBC |
| 5-nitro-DBC | H₄ | ~0.55 ppm downfield vs. DBC |
Note: This table is illustrative and based on reported shifts relative to the parent compound, as exact values for this compound were not available in the searched sources.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. While a complete, assigned ¹³C NMR spectrum for this compound is not detailed in the available resources, data for the parent carbazole and its N-substituted derivatives show that the carbon chemical shifts are not significantly affected by N-substitution. ipb.pt
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, both standard and high-resolution mass spectrometry have been employed.
Gas chromatography-mass spectrometry (GC-MS) analysis of 7H-Dibenzo[c,g]carbazole shows a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 267, which corresponds to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most prominent peaks in the GC-MS spectrum are observed at m/z 267 (molecular ion), 265, and 133. nih.gov The peak at m/z 265 likely corresponds to the loss of two hydrogen atoms, a common fragmentation pathway for polycyclic aromatic hydrocarbons. The ion at m/z 133 could arise from a cleavage of the molecule.
High-Resolution Mass Spectrometry (HR-MS) offers the advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. While specific HR-MS fragmentation data for the parent this compound is not detailed in the provided search results, studies on its nitrated derivatives have utilized HR-MS to confirm their elemental composition. acs.org For example, HR-MS was used to confirm the molecular formula of N-acetyl-5-nitro-DBC as C₂₂H₁₅N₂O₃ by matching the calculated and found exact masses. acs.org
Table 2: Key Mass Spectrometry Data for 7H-Dibenzo[c,g]carbazole
| Technique | Parameter | Value |
| GC-MS | Molecular Ion (M⁺·) | m/z 267 |
| GC-MS | Major Fragment Ions | m/z 265, 133 |
| HR-MS | Molecular Formula | C₂₀H₁₃N |
| HR-MS | Exact Mass | 267.1048 g/mol |
Radiochemical Techniques for Adduct Analysis (e.g., ³²P-Postlabeling Assay)
Radiochemical techniques, particularly the ³²P-postlabeling assay, are extremely sensitive methods used to detect and quantify DNA adducts, which are formed when a chemical covalently binds to DNA. This technique is crucial for studying the genotoxicity of compounds like this compound.
The ³²P-postlabeling assay involves the enzymatic digestion of DNA to mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. The resulting radiolabeled adducts are then separated and quantified. This method is sensitive enough to detect as little as one adduct in 10¹⁰ nucleotides. nih.gov
Studies using the ³²P-postlabeling assay have demonstrated that 7H-Dibenzo[c,g]carbazole (DBC) forms multiple DNA adducts in various tissues. In a study on female CD-1 mice, topical application of DBC resulted in the formation of four major and several minor distinct adducts in the liver. rsc.org In the skin, two major adduct fractions were produced, one of which could be resolved into three subcomponents. rsc.org
Another study investigating the formation and persistence of DBC-DNA adducts in the liver of English sole found multiple uncharacterized adducts. rsc.org The levels of these adducts were significantly greater than those of benzo[a]pyrene (B130552), a well-known carcinogen, at all time points examined. rsc.org The total adduct levels for DBC reached a maximum two days after exposure. rsc.org These adducts were also found to be persistent, with 36% of the maximum level remaining after 84 days. rsc.org
Table 3: Summary of ³²P-Postlabeling Assay Findings for 7H-Dibenzo[c,g]carbazole-DNA Adducts
| Organism/Tissue | Adducts Detected | Key Findings |
| Female CD-1 Mice Liver | 4 major, several minor adducts | Adduct pattern was qualitatively similar to that of the proximate genotoxicant 3-hydroxy-DBC. |
| Female CD-1 Mice Skin | 2 major adduct fractions (one with 3 subcomponents) | Adducts were different from those produced by its phenolic metabolites. |
| English Sole Liver | Multiple uncharacterized adducts | Adduct levels were greater and increased more rapidly than those of benzo[a]pyrene. Adducts were persistent over 84 days. |
Electrochemical Analytical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry, are used to study the oxidation and reduction processes of chemical compounds. These techniques can provide valuable information about the redox properties of a molecule, which can be relevant to its metabolic activation and biological activity.
The electrochemical behavior of carbazole and its derivatives has been investigated using cyclic voltammetry. For carbazole itself, an irreversible oxidation peak is observed at approximately +0.9 V versus a saturated calomel (B162337) electrode (SCE) when its microcrystals are attached to a platinum electrode in an acidic aqueous solution. ipb.pt Studies on various carbazole derivatives in non-aqueous media have shown that they can undergo reversible oxidative processes. iieta.org
While specific cyclic voltammetry data for this compound is not extensively detailed in the provided search results, a study on its nitrated derivatives employed cyclic voltammetry to investigate their electrochemical reduction. acs.org This suggests that the technique is applicable to the dibenzocarbazole (B1207471) system. The redox potentials of these compounds are important as one-electron oxidation has been proposed as a potential mechanism of metabolic activation for 7H-Dibenzo[c,g]carbazole. oup.com
Table 4: General Electrochemical Data for Carbazole Compounds
| Compound | Technique | Observation | Potential (vs. SCE) |
| Carbazole (microcrystals) | Cyclic Voltammetry | Irreversible oxidation peak | ~ +0.9 V |
Note: This table provides general information on the electrochemical behavior of the carbazole moiety, as specific data for this compound was not available in the searched sources.
Emerging Research Directions and Future Perspectives on 7h Dibenzo A,c Carbazole
Development of Novel Synthetic Routes and Advanced Derivatives
The synthesis of 7H-Dibenzo[c,g]carbazole and its derivatives is an area of active research, driven by the need for analytical standards and the exploration of new materials. acs.org Traditional methods are being refined, and new strategies are emerging to create advanced derivatives with tailored properties. For instance, a laboratory synthesis of 5,9-Di-NO2-DBC involves the nitration of 7H-Dibenzo[c,g]carbazole (DBC) in glacial acetic acid with concentrated nitric acid. acs.org Similarly, 5-NO2-DBC can be synthesized from DBC using diluted nitric acid in acetic acid. acs.org The synthesis of various nitrated hydroxy derivatives, such as 4-OH-5-NO2-DBC, 4-OH-9-NO2-DBC, 2-OH-5-NO2-DBC, and 2-OH-9-NO2-DBC, has also been reported, starting from the corresponding acetylated hydroxy-DBC precursors. acs.org
One established synthetic route to the parent compound, 7H-Dibenzo[c,g]carbazole, starts from 1,1'-Bi-2-naphthol (B31242). chemicalbook.com A general procedure involves heating racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with ammonium (B1175870) sulfite (B76179) monohydrate and aqueous ammonia (B1221849) in an autoclave. chemicalbook.com This method can yield 7H-Dibenzo[c,g]carbazole in high purity after recrystallization. chemicalbook.com
The broader field of carbazole (B46965) synthesis is also seeing innovation that could be applied to 7H-Dibenzo[a,c]carbazole. For example, a new procedure for synthesizing benzo[a]carbazole derivatives utilizes a multicomponent reaction catalyzed by a solid acidic catalyst derived from rice husk. nih.gov This method involves the reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile. nih.gov Another powerful tool for creating functionalized carbazole derivatives is the Diels-Alder reaction of indole-based dienes with various dienophiles. These modern synthetic strategies offer pathways to novel this compound derivatives with potentially unique electronic and biological properties. researchgate.net
Table 1: Selected Synthetic Methods for 7H-Dibenzo[c,g]carbazole and its Derivatives
| Product | Starting Material(s) | Reagents and Conditions | Reference |
|---|---|---|---|
| 5,9-Di-NO2-DBC | 7H-Dibenzo[c,g]carbazole (DBC) | Concentrated nitric acid, glacial acetic acid, 90-95 °C | acs.org |
| 5-NO2-DBC | 7H-Dibenzo[c,g]carbazole (DBC) | Diluted nitric acid, acetic acid, 90-95 °C | acs.org |
| 7H-Dibenzo[c,g]carbazole | 1,1'-Bi-2-naphthol | Ammonium sulfite monohydrate, aqueous ammonia, autoclave, 220 °C | chemicalbook.com |
| Benzo[a]carbazole derivatives | 1,3-diketones, primary amines, phenylglyoxal monohydrate, malononitrile | Solid acidic catalyst (AC-SO3H), 240 °C | nih.gov |
Refined Computational Modeling for Predictive Understanding of Reactivity and Metabolism
Computational studies are providing unprecedented insights into the metabolic activation and reactivity of this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations are being employed to model the interaction of this compound with metabolic enzymes like cytochrome P450 1A1 (CYP1A1). nih.gov
Recent research indicates that 7H-Dibenzo[c,g]carbazole binds to CYP1A1 in two primary modes, with the binding being driven mainly by nonpolar solvation energies. nih.gov The formation of these binding modes is facilitated by hydrogen bonds with specific amino acid residues, namely Asp320 and Ser116. nih.gov Computational models have identified one of these binding modes as a "reactive" conformation, while the other is considered non-reactive. nih.gov These studies have pinpointed the C5 position as the dominant site for metabolism and have suggested that the pyrrole (B145914) nitrogen is not involved in the metabolic process. nih.gov The metabolism is proposed to occur through a distinct electrophilic addition-rearrangement mechanism, with a calculated energy barrier of 21.74 kcal/mol. nih.gov
These computational approaches are crucial for understanding the biometabolic processes of this compound and for assessing its environmental and health risks. nih.gov Furthermore, computational studies, including density functional theory (DFT), are being used to investigate the electronic structure and degradation processes of carbazole derivatives in the context of their application in organic light-emitting diodes (OLEDs). researchgate.net These models help in understanding the dissociation mechanisms of chemical bonds within these molecules, which is vital for designing stable and efficient electronic materials. researchgate.net
Deeper Elucidation of Ultimate Carcinogenic Metabolites and Their Mechanisms of Action
While 7H-Dibenzo[c,g]carbazole is a known carcinogen, the precise identity of its ultimate carcinogenic metabolite(s) remains an area of active investigation. nih.govresearchgate.net The biotransformation pathways are complex and not yet fully understood. nih.govresearchgate.net Current research suggests two primary pathways of metabolic activation: one involving the ring carbon atoms and another at the pyrrole nitrogen. nih.govresearchgate.net The specific pathway that leads to carcinogenesis may be tissue or organ-dependent. nih.govresearchgate.net
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of 7H-Dibenzo[c,g]carbazole, leading primarily to the formation of phenolic metabolites. nih.govmedchemexpress.com In addition to CYP-mediated oxidation, one-electron activation and aldo-keto reductase-catalyzed oxidation are also implicated in its metabolic activation. nih.gov Studies on DNA adducts in mouse skin, liver, and lung have suggested that 3-hydroxy- and 4-hydroxy-DBC may be proximate genotoxins involved in DNA binding in target tissues. acs.org
Furthermore, research into the mutagenicity of nitrated derivatives of 7H-Dibenzo[c,g]carbazole suggests that these compounds undergo both nitroreduction and ring oxidation as primary pathways for metabolic activation leading to mutagenesis. acs.org The relative mutagenicities of the nitro-hydroxy-DBC isomers are consistent with the resonance stabilization of the positive charge at the arylnitrenium ion, which is formed from the N-hydroxy arylamine intermediate. acs.org
Research into this compound in Advanced Materials Science
The unique electronic and photophysical properties of the carbazole framework have made it a promising candidate for various applications in advanced materials science. nih.gov While much of the research has focused on carbazole derivatives in general, the principles and findings are highly relevant to the potential applications of this compound and its derivatives.
Carbazole-based materials are well-known for their charge-transporting properties, making them suitable for use in organic semiconductors. Poly(2,7-carbazole) derivatives, for example, have been investigated as semiconductors for organic thin-film transistors. wiley-vch.de The rigid structure and electron-rich nature of the carbazole unit contribute to its good hole-transporting capabilities. researchgate.netnih.gov By modifying the structure of carbazoles, it is possible to tune their molecular and optical properties for specific semiconductor applications. nih.gov
Carbazole derivatives have been extensively studied as components of photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). nih.gov Their thermal stability, high hole-transport capability, and electron-rich characteristics make them excellent candidates for sensitizers and hole-transport materials in these devices. nih.gov A variety of carbazole-based dyes with a donor-π-acceptor (D-π-A) architecture have been synthesized and shown to be effective sensitizers in DSSCs. acs.org For instance, a series of metal-free organic dyes containing carbazole as both a donor and a π-linker have been developed, with DSSC efficiencies ranging from 4.22% to 6.04%. acs.org The introduction of bulky groups, such as tert-butyl groups, on the carbazole nucleus can minimize intermolecular interactions and suppress the recombination of injected electrons, thereby improving the performance of the solar cell. acs.org
The carbazole moiety is a key building block in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govdntb.gov.ua Carbazole derivatives are frequently used as host materials in phosphorescent OLEDs due to their high triplet energy and good chemical stability. researchgate.net They can be functionalized to create bipolar materials that facilitate balanced charge injection and transport, which is crucial for efficient light emission. magtech.com.cn For example, carbazole-based materials have been developed as emitters for deep-blue OLEDs. nih.gov The rigid and planar structure of the carbazole unit contributes to the thermal stability of these materials. nih.gov Furthermore, carbazole-containing polymers have been investigated for their application in organic thin-film transistors. dntb.gov.ua
Table 2: Applications of Carbazole Derivatives in Advanced Materials
| Application Area | Key Properties of Carbazole Moiety | Example of Application | Reference |
|---|---|---|---|
| Organic Semiconductors | Good hole-transport capability, tunable electronic properties | Poly(2,7-carbazole) derivatives in organic thin-film transistors | wiley-vch.de |
| Photovoltaic Devices (DSSCs) | Thermal stability, high hole-transport capability, electron-rich nature | Carbazole-based dyes as sensitizers in dye-sensitized solar cells | nih.govacs.org |
Studies in Organic Phosphorescent Materials
The development of advanced organic light-emitting diodes (OLEDs) has spurred significant interest in novel materials that can efficiently convert electrical energy into light. Carbazole derivatives are a cornerstone in this field, valued for their excellent thermal stability, high hole-transport capability, and electron-rich nature. While direct research into the application of this compound in organic phosphorescent materials is not extensively documented, its structural features suggest it as a promising candidate for future investigation.
Future research could explore the synthesis and characterization of this compound-based host and dopant materials for phosphorescent OLEDs (PhOLEDs). The rigid and planar structure of the dibenzocarbazole (B1207471) core could contribute to high thermal stability and glass transition temperatures, crucial for the longevity and performance of OLED devices.
A potential area of investigation would be the design of bipolar host materials incorporating the this compound moiety. By functionalizing the carbazole nitrogen and other positions on the aromatic rings with electron-donating and electron-accepting groups, researchers could fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would facilitate balanced charge injection and transport, leading to higher efficiency and lower operating voltages in PhOLEDs.
The triplet energy of this compound would be a critical parameter to determine its suitability as a host for different colored phosphorescent emitters. A high triplet energy is essential to effectively confine the triplet excitons on the guest dopant molecules. Computational studies, such as density functional theory (DFT), could be employed to predict the triplet energy and other photophysical properties of novel this compound derivatives before their synthesis, thus guiding the experimental efforts.
The following table outlines potential research directions and the expected significance of studying this compound in organic phosphorescent materials.
| Research Direction | Key Parameters to Investigate | Potential Significance |
| Synthesis of Novel Host Materials | Thermal stability (Tg, Td), Triplet energy (ET), HOMO/LUMO levels, Charge carrier mobility | Development of highly efficient and stable blue, green, and red PhOLEDs. |
| Development of Phosphorescent Emitters | Photoluminescent quantum yield (PLQY), Phosphorescence lifetime, Emission color purity | Expansion of the library of efficient and cost-effective emitters for OLED displays and lighting. |
| Computational Modeling | Excited state properties, Charge transport characteristics, Device performance simulation | Acceleration of materials discovery and optimization of device architecture. |
Understanding Complex Synergistic and Antagonistic Effects in Environmental Mixtures
This compound is a member of the N-heterocyclic aromatic hydrocarbons (NHAs), a class of environmental pollutants formed during the incomplete combustion of organic materials. researchgate.net While extensive toxicological research exists for some polycyclic aromatic hydrocarbons (PAHs) and other dibenzocarbazole isomers like 7H-Dibenzo[c,g]carbazole, the specific synergistic and antagonistic effects of this compound in environmental mixtures remain a critical knowledge gap.
Humans and wildlife are typically exposed to complex mixtures of environmental contaminants rather than single compounds. The combined effects of these chemicals can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). Understanding these interactions is crucial for accurate environmental risk assessment.
Future research should focus on investigating the effects of binary or more complex mixtures containing this compound and other common environmental pollutants, such as benzo[a]pyrene (B130552) (B[a]P). Studies on the 7H-Dibenzo[c,g]carbazole isomer have shown that its effects in mixtures can be complex, with evidence of both synergistic and antagonistic responses depending on the endpoint being measured. researchgate.net For instance, while the effects on gene expression in binary mixtures of PAHs can be generally additive or slightly antagonistic, the formation of DNA adducts, a key step in chemical carcinogenesis, can show synergism. researchgate.net
A key area of investigation would be the impact of this compound on the metabolic activation and detoxification pathways of co-occurring carcinogens. It is possible that this compound could modulate the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many PAHs. Inhibition or induction of these enzymes could lead to altered levels of reactive metabolites and, consequently, different toxicological outcomes.
The table below outlines potential research approaches to elucidate the synergistic and antagonistic effects of this compound in environmental mixtures.
| Research Approach | Experimental Model | Endpoints to Measure | Potential Outcomes |
| In Vitro Studies | Cell cultures (e.g., hepatocytes, lung epithelial cells) | Cytotoxicity, Genotoxicity (e.g., DNA adducts, mutations), Gene expression profiling (e.g., CYP1A1, CYP1B1) | Elucidation of molecular mechanisms of interaction and identification of key pathways affected by the mixture. |
| In Vivo Studies | Animal models (e.g., rodents) | Tumorigenesis, Biomarkers of exposure and effect, Toxicokinetics | Assessment of the combined effects on whole organisms and validation of in vitro findings. |
| Computational Toxicology | Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular docking | Prediction of mixture toxicity, Identification of key structural features driving interactions | Development of predictive models for risk assessment of complex environmental mixtures. |
Q & A
Q. What are the key physicochemical properties of 7H-Dibenzo[a,c]carbazole (DBC) relevant to experimental design?
DBC has a molecular formula of C₂₀H₁₃N, molecular weight of 267.33 g/mol, melting point of 158°C, and boiling point of 544°C . Its density is 1.308 g/cm³, and it crystallizes as needles from ethanol . These properties inform solvent selection (e.g., ethanol for recrystallization), stability under high-temperature conditions, and handling protocols in carcinogenicity studies.
Q. How is DBC classified in terms of carcinogenic risk, and what evidence supports this classification?
The International Agency for Research on Cancer (IARC) classifies DBC as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in experimental animals, including liver tumors in mice and skin papillomas/carcinomas after topical application . Key studies used topical administration (13.35 µg per mouse) and intraperitoneal injection (37 µmol/kg) to demonstrate DNA adduct formation and hepatocellular apoptosis .
Q. What standard methods are used to detect DBC in environmental or biological samples?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly employed for metabolite quantification, such as hydroxylated derivatives like 5-OH-DBC and 3-OH-DBC . For DNA adduct analysis, the ³²P-postlabeling technique is used to identify covalent modifications in tissues like liver and skin .
Advanced Research Questions
Q. What metabolic pathways activate DBC into genotoxic intermediates, and how do these vary across tissues?
DBC undergoes cytochrome P450 (CYP)-mediated oxidation, primarily via CYP1A1, to form reactive o-quinone intermediates (e.g., DBC-3,4-dione) . These quinones act as Michael acceptors, forming stable DNA adducts (e.g., N²-[3,4-dihydroxy-DBC-1-yl]-dGuo) . Tissue-specific differences exist: liver predominantly forms adducts via CYP1A1, while skin metabolism involves alternative pathways, leading to distinct adduct profiles . Computational docking studies reveal DBC binds to CYP1A1 with a binding energy of −9.2 kcal/mol, favoring epoxidation at the 3,4-position .
Q. How does N-methylation of DBC alter its carcinogenic activity and DNA-binding specificity?
N-methylation (MeDBC) reduces hepatic DNA adduct formation by ~300-fold compared to DBC, correlating with diminished hepatocarcinogenicity. However, in skin, MeDBC retains ~43% of DBC’s DNA-binding capacity, explaining its persistent local carcinogenicity . This disparity arises from tissue-specific metabolic activation: liver CYP enzymes efficiently detoxify MeDBC, while skin enzymes partially retain its genotoxicity.
Q. What experimental models are optimal for studying DBC’s organ-specific carcinogenesis?
- Mouse liver models : Topical application (13.35 µg/dose, cumulative exposures) induces dose-dependent apoptosis via p53/Bax pathways, with TGF-β1 upregulation observed after 8–12 applications .
- V79MZh3A4 cell line : Stably expresses human CYP3A4 to assess micronucleus formation and apoptosis under DBC exposure (IC₅₀ = 2.5 µM) .
- 3D angiogenesis assays : Evaluate anti-angiogenic effects of DBC derivatives (e.g., 45a and 45b) at 10–100 nM concentrations .
Q. How do conflicting data on DBC’s mutagenicity in short-term assays inform risk assessment?
While DBC shows clear carcinogenicity in vivo, its in vitro mutagenicity in Salmonella typhimurium assays is inconsistent . This discrepancy highlights limitations of bacterial models in detecting complex metabolic activation pathways. Researchers should prioritize mammalian cell systems (e.g., HepG2 or V79 lines with metabolic competence) and in vivo ³²P-postlabeling to resolve contradictions .
Methodological Guidance
Q. How to optimize acetylation protocols for stabilizing DBC metabolites in microsomal studies?
Acetylation of hydroxylated DBC metabolites (e.g., 5-OH-DBC) using acetic anhydride stabilizes reactive intermediates for HPLC analysis. Rat liver microsomes (3-methylcholanthrene-induced) incubated with DBC (10 µM) yield 5-OH-DBC (65% yield), 3-OH-DBC (22%), and 1-OH-DBC (8%) after acetylation . Use deuterated solvents for NMR confirmation of adduct structures.
Q. What strategies mitigate experimental artifacts in DBC-DNA adduct quantification?
- Sample storage : Store tissues at −80°C with antioxidants (e.g., butylated hydroxytoluene) to prevent adduct degradation.
- Chromatographic validation : Cross-validate HPLC retention times with synthetic standards (e.g., 7-[3,4-dione-DBC-1-yl]-Ade) .
- Negative controls : Include untreated tissues and solvent-only groups to account for background adducts.
Data Contradiction Analysis
Q. Why does DBC exhibit stronger hepatocarcinogenicity than structurally similar PAHs like benzo[a]pyrene (B[a]P)?
Unlike B[a]P, which forms bay-region diol epoxides, DBC’s o-quinone metabolites generate both stable and depurinating DNA adducts, causing prolonged genetic damage . Computational studies show DBC’s planar structure facilitates intercalation into DNA, enhancing adduct persistence . Additionally, DBC induces CYP1A1/1B1 more potently than B[a]P, amplifying its own metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
